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Compound of Interest

Compound Name:

1-(4-

Trifluoromethylphenyl)piperidin-4-

ol

Cat. No.: B1321864 Get Quote

Disclaimer: Extensive literature searches did not yield specific data on the neuroscience

research applications of 1-(4-Trifluoromethylphenyl)piperidin-4-ol. The following application

notes and protocols are based on research conducted on structurally related

(Trifluoromethylphenyl)piperidine and -piperazine derivatives and are intended to serve as a

guide for researchers interested in this chemical class.

Application Notes
The (Trifluoromethylphenyl)piperidine scaffold is a privileged structure in neuroscience drug

discovery, with derivatives showing a wide range of activities at various central nervous system

(CNS) targets. The trifluoromethyl group often enhances metabolic stability and can

significantly influence receptor binding affinity and selectivity. These compounds have been

investigated for their potential as antipsychotics, antidepressants, anticonvulsants, and as

probes for studying neurotransmitter systems.

General Neuropharmacological Relevance
Derivatives of (Trifluoromethylphenyl)piperidine and its bioisostere,

(Trifluoromethylphenyl)piperazine, have been shown to interact with key neurotransmitter

receptors and transporters, including:
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Dopamine Receptors: Phenylpiperidine derivatives have been identified as potent ligands for

dopamine D2-like receptors (D2, D3, and D4).[1][2][3] Depending on the specific

substitutions, these compounds can act as agonists, antagonists, or partial agonists, making

them relevant for studying conditions like schizophrenia and Parkinson's disease.[2][4]

Serotonin Receptors and Transporter (SERT): This class of compounds frequently exhibits

affinity for various serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C, 5-HT7) and

the serotonin transporter.[5][6][7][8] This multitarget profile is of interest for developing novel

antidepressants and antipsychotics with potentially improved efficacy and side-effect profiles.

[5][8]

NMDA Receptors: Certain 3-(Trifluoromethyl)phenyl derivatives have been synthesized and

evaluated as ligands for the PCP site of the N-Methyl-D-aspartate (NMDA) receptor,

suggesting potential applications in studying glutamatergic neurotransmission and

associated disorders.[9]

Sigma Receptors: Piperidine-based derivatives have been developed as high-affinity ligands

for sigma-1 (σ1) receptors, which are implicated in a variety of neurological functions and

disorders.[10]

Monoamine Oxidase (MAO): 4-Phenylpiperidine derivatives can act as substrates for MAO,

an enzyme critical in the metabolism of monoamine neurotransmitters.[11]

Quantitative Data for Representative Compounds
The following tables summarize the binding affinities and functional activities of several

(Trifluoromethylphenyl)piperidine and -piperazine derivatives at various neuroscience targets.

Table 1: Dopamine Receptor Binding Affinities and Functional Data
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Compoun
d

Receptor
Assay
Type

Ki (nM) pIC50 Emax (%)
Referenc
e

12b D3
Radioligan

d Binding
0.3 - - [12]

D2
Radioligan

d Binding
40 - - [12]

12c D3
Radioligan

d Binding
0.9 - - [12]

D2
Radioligan

d Binding
53 - - [12]

(-)-

OSU6162
D2

Radioligan

d Binding
447 - - [4]

ACR16 D2
Radioligan

d Binding
>1000 - - [4]

20a D2
cAMP

Inhibition
- >8 - [3]

22a D2
cAMP

Inhibition
- >8 - [3]

14a D4
Radioligan

d Binding
0.3 - - [13]

D1, D2,

D3, D5

Radioligan

d Binding

>2000-fold

selectivity
- - [13]

Table 2: Serotonin Receptor and Transporter Binding Affinities
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Compound Target Assay Type Ki (nM) IC50 (nM) Reference

ACP-103 5-HT2A
Radioligand

Binding
pKi = 9.3 - [5]

5-HT2C
Radioligand

Binding
pKi = 8.8 - [5]

Compound

12

(CTW0415)

5-HT2C

Positive

Allosteric

Modulator

- - [6]

Compound

7a
5-HT1A

Radioligand

Binding
12 - [8]

5-HT7
Radioligand

Binding
25 - [8]

SERT
Reuptake

Inhibition
- 177 [8]

Compound

15g
5-HT1A

Radioligand

Binding
17 - [8]

5-HT7
Radioligand

Binding
35 - [8]

SERT
Reuptake

Inhibition
- 85 [8]

Table 3: Other CNS Target Affinities

| Compound | Target | Assay Type | Ki (nM) | Reference | | :--- | :--- | :--- | :--- | | 4-benzyl-1-(3-

iodobenzylsulfonyl)piperidine | σ1 | Radioligand Binding | 0.96 |[10] | | | σ2 | Radioligand

Binding | 91.8 |[10] | | Compound 13 | NMDA (PCP site) | Radioligand Binding | Low nanomolar

|[9] | | Compound 19 | NMDA (PCP site) | Radioligand Binding | Low nanomolar |[9] |

Experimental Protocols
The following are generalized protocols based on methodologies reported for related

compounds. Researchers should optimize these protocols for their specific compound and
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experimental setup.

Protocol 1: Radioligand Binding Assay for Dopamine D2
and D3 Receptors
This protocol is adapted from studies on novel dopamine receptor ligands.[12]

Objective: To determine the binding affinity (Ki) of a test compound for dopamine D2 and D3

receptors.

Materials:

HEK-293 cells stably expressing human D2 or D3 receptors.

Cell culture medium and reagents.

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

Radioligand: [3H]Spiperone for D2 receptors, [3H]-(+)-PHNO for D3 receptors.

Non-specific binding control: Haloperidol (10 µM).

Test compound stock solution (e.g., 10 mM in DMSO).

96-well plates.

Glass fiber filters (e.g., Whatman GF/B).

Scintillation vials and scintillation cocktail.

Liquid scintillation counter.

Filtration manifold.

Procedure:

Membrane Preparation:
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Culture HEK-293 cells expressing the receptor of interest to confluency.

Harvest cells and centrifuge.

Homogenize the cell pellet in ice-cold membrane preparation buffer.

Centrifuge the homogenate at high speed (e.g., 40,000 x g) at 4°C.

Resuspend the pellet in fresh buffer and determine protein concentration (e.g., using a

Bradford assay).

Store membrane preparations at -80°C.

Binding Assay:

Prepare serial dilutions of the test compound in assay buffer.

In a 96-well plate, add in order:

Assay buffer.

Test compound dilution or vehicle (for total binding) or haloperidol (for non-specific

binding).

Radioligand at a concentration near its Kd.

Membrane preparation (typically 50-100 µg of protein per well).

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach

equilibrium.

Filtration and Counting:

Rapidly filter the contents of each well through glass fiber filters using a filtration manifold.

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation cocktail, and vortex.
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Measure the radioactivity in a liquid scintillation counter.

Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the logarithm of the test compound

concentration.

Determine the IC50 value using non-linear regression analysis.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vivo Anticonvulsant Activity Screen
This protocol is based on the maximal electroshock (MES) test, a common preclinical screen

for anticonvulsant drugs.[14]

Objective: To evaluate the in vivo anticonvulsant efficacy of a test compound.

Materials:

Male Wistar rats or Swiss mice.

Test compound.

Vehicle (e.g., 0.5% methylcellulose).

Electroshock apparatus with corneal electrodes.

Anesthetic for electrodes (e.g., 0.5% tetracaine solution).

Procedure:

Animal Preparation and Dosing:

Acclimate animals to the housing conditions for at least one week.
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Fast animals overnight before the experiment but allow free access to water.

Prepare a solution or suspension of the test compound in the vehicle.

Administer the test compound or vehicle to different groups of animals via the desired

route (e.g., intraperitoneal injection or oral gavage).

Allow for a pre-treatment time for the compound to be absorbed (e.g., 30-60 minutes).

Maximal Electroshock Test:

Apply a drop of anesthetic solution to the corneal electrodes.

Place the electrodes on the corneas of the animal.

Deliver a supramaximal electrical stimulus (e.g., 50 Hz, 0.2 s duration; current determined

to produce tonic hindlimb extension in >95% of vehicle-treated animals).

Observe the animal for the presence or absence of the tonic hindlimb extension phase of

the seizure. Protection is defined as the absence of this phase.

Data Analysis:

Record the number of animals protected in each treatment group.

Calculate the percentage of protection for each dose.

Determine the ED50 (the dose that protects 50% of the animals) using probit analysis.

A neurotoxicity screen (e.g., rotarod test) is often performed in parallel to assess motor

impairment.

Visualizations
Signaling Pathway
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Caption: Simplified Dopamine D2 receptor signaling pathway.
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Experimental Workflow
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Caption: Drug discovery workflow for CNS-active compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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